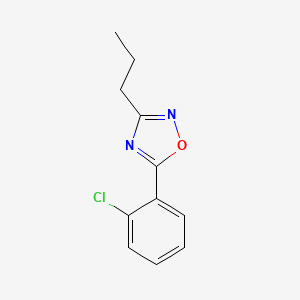![molecular formula C11H11BrN2O4 B5695849 {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid, also known as BMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMMPA is a pyridine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
科学研究应用
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. In biochemistry, {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been used as a tool to study the role of GABA receptors in the brain. In medicinal chemistry, {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been studied as a potential drug candidate for the treatment of various diseases, including epilepsy, anxiety, and depression.
作用机制
The mechanism of action of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid is not fully understood, but it is believed to involve the modulation of GABA receptors in the brain. GABA receptors are responsible for regulating the activity of neurons in the brain, and {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been shown to enhance the activity of these receptors. This enhancement leads to a decrease in neuronal activity, which can result in the anticonvulsant, antinociceptive, and anti-inflammatory effects observed in studies.
Biochemical and Physiological Effects:
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been shown to have a range of biochemical and physiological effects, including anticonvulsant, antinociceptive, and anti-inflammatory effects. These effects are believed to be due to the modulation of GABA receptors in the brain. {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has also been shown to have anxiolytic effects, which may be due to its ability to enhance the activity of GABA receptors in the brain.
实验室实验的优点和局限性
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has several advantages for use in lab experiments, including its ability to modulate GABA receptors in the brain, its anticonvulsant, antinociceptive, and anti-inflammatory effects, and its anxiolytic effects. However, there are also limitations to the use of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid, including its potential applications in the treatment of various diseases, its use as a tool to study the role of GABA receptors in the brain, and its potential as a drug candidate for the treatment of epilepsy, anxiety, and depression. Further research is needed to fully understand the mechanism of action of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid and to determine its potential as a therapeutic agent. Additionally, modifications to the synthesis method of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid may be necessary to improve the yield and purity of the compound for use in lab experiments.
合成方法
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid can be synthesized using a multi-step process that involves the reaction of 5-bromo-3-cyano-4-(methoxymethyl)-2-pyridinol with chloroacetic acid and triethylamine. The resulting product is then treated with hydrochloric acid to yield {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid. The synthesis of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been studied extensively, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
属性
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c1-6-10(12)8(4-17-2)7(3-13)11(14-6)18-5-9(15)16/h4-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVUKKYCFGHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)O)C#N)COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-Bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
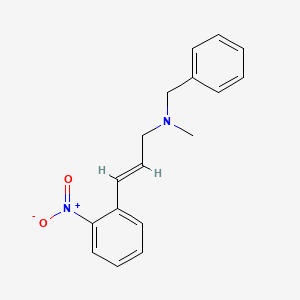
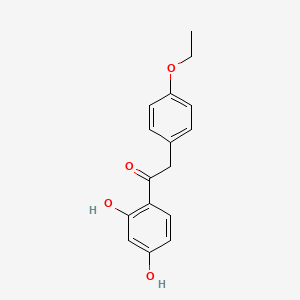
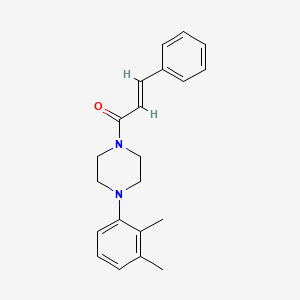
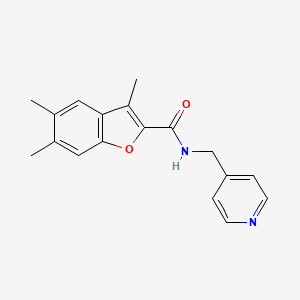
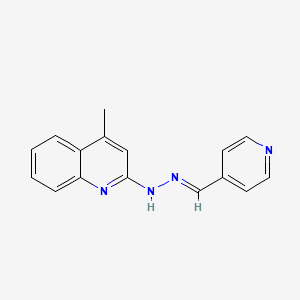

![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
